molecular formula C14H11ClFN5O2 B14962940 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B14962940
M. Wt: 335.72 g/mol
InChI Key: BOAFXFDEWVCHST-UHFFFAOYSA-N
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Description

3-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring, a fluorophenyl group, and an oxadiazole ring, making it a molecule of interest in various fields of scientific research due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination of the pyrazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed by cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under dehydrating conditions.

    Coupling Reactions: The final step involves coupling the chloropyrazole and fluorophenylmethyl groups with the oxadiazole ring, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

    Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), N,N-diisopropylcarbodiimide (DIC).

Major Products

    Oxidation Products: Oxidized derivatives of the pyrazole ring.

    Reduction Products: Reduced derivatives of the oxadiazole ring.

    Substitution Products: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole Derivatives: Compounds with similar pyrazole rings, such as 4-chloropyrazole and 4-fluoropyrazole.

    Oxadiazole Derivatives: Compounds with similar oxadiazole rings, such as 1,2,4-oxadiazole-5-carboxylic acid and its derivatives.

Uniqueness

3-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide is unique due to the combination of its structural features, including the presence of both a chloropyrazole and a fluorophenyl group, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C14H11ClFN5O2

Molecular Weight

335.72 g/mol

IUPAC Name

3-[(4-chloropyrazol-1-yl)methyl]-N-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C14H11ClFN5O2/c15-10-6-18-21(7-10)8-12-19-14(23-20-12)13(22)17-5-9-1-3-11(16)4-2-9/h1-4,6-7H,5,8H2,(H,17,22)

InChI Key

BOAFXFDEWVCHST-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=NC(=NO2)CN3C=C(C=N3)Cl)F

Origin of Product

United States

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